8-methylpyrido[2,3-d]pyridazin-5(6H)-one
Overview
Description
“8-methylpyrido[2,3-d]pyridazin-5(6H)-one” is a chemical compound that belongs to the class of organic compounds known as pyridazines and derivatives . It’s a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves reactions with C-nucleophiles . For instance, 6,8-dimethyl-3-chloropyrimido-[4,5-c]pyridazin-5,7(6H,8H)dione reacts with malonodinitrile, cyanoacetic ester, and nitromethane in the presence of bases to give products of nucleophilic substitution of the chlorine atom .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The methyl group attached to the 8-position of the ring and the pyrido group at the 2,3-positions contribute to the unique properties of this compound .Chemical Reactions Analysis
The chemical reactions of “this compound” involve nucleophilic substitution and addition reactions . For example, it reacts with malonodinitrile, cyanoacetic ester, and nitromethane in the presence of bases .Scientific Research Applications
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in the synthesis of pyrano and pyridazinone derivatives, which are precursors for medicinal and pharmaceutical industries. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of complex molecules through one-pot multicomponent reactions. Such processes are pivotal for creating bioavailable compounds with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Pyridopyridazine Derivatives in Biomedical Research
Pyridopyridazine derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and analgesic effects. These compounds are identified as selective inhibitors for enzymes such as phosphodiesterases, highlighting their potential in developing new therapeutic agents. The molecular framework of pyridopyridazines also serves as novel ligands for GABA-A receptor benzodiazepine binding sites, underscoring their versatility in drug development (Wojcicka & Nowicka-Zuchowska, 2018).
Catalytic and Medicinal Applications of Heterocyclic N-oxides
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, are valuable in organic synthesis, catalysis, and drug development. These compounds have shown significant potential in forming metal complexes, designing catalysts, and exhibiting medicinal properties such as anticancer and anti-inflammatory activities. This diversity underscores the importance of heterocyclic N-oxides in advancing chemistry and pharmacology (Li et al., 2019).
Pyridine Derivatives in Chemosensing and Medicinal Chemistry
Pyridine derivatives have emerged as crucial entities in chemosensing and medicinal chemistry due to their significant biological activities and affinity for various ions and neutral species. These compounds have been extensively studied for their antifungal, antibacterial, and anticancer properties. Additionally, pyridine-based chemosensors are effective in detecting various species, highlighting their utility in environmental and biological analysis (Abu-Taweel et al., 2022).
Properties
IUPAC Name |
8-methyl-6H-pyrido[2,3-d]pyridazin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-7-6(3-2-4-9-7)8(12)11-10-5/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZILOJHPMLRMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526405 | |
Record name | 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30526405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-07-2 | |
Record name | 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90004-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30526405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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